6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol)

Descripción general

Descripción

6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) is a complex organic compound known for its unique structural features and applications in various scientific fields. This compound belongs to the class of salen ligands, which are widely used in coordination chemistry due to their ability to form stable complexes with metal ions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 2,4-di-tert-butylphenol with ethylenediamine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

Reduction: : Reducing agents such as sodium borohydride can be used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Catalytic Applications

One of the primary applications of this compound is in catalysis. Salan ligands like this one have shown promise in facilitating various chemical reactions, particularly in the field of polymerization.

Polymerization Catalysts

Research has demonstrated that complexes formed with this ligand can serve as effective catalysts for the copolymerization of cyclic compounds with carbon dioxide (CO₂). For instance, studies have shown that chromium(III) complexes with similar ligand structures can catalyze the copolymerization of cyclohexene oxide and CO₂, leading to the production of polycarbonates .

Metal Complexes

The compound can also be utilized to create metal complexes, such as cobalt or nickel derivatives. These metal complexes have been investigated for their catalytic activity in various organic transformations, including oxidation and reduction reactions . The ability to modify the ligand structure allows for tuning the reactivity and selectivity of these catalysts.

Antioxidant Properties

The presence of tert-butyl groups in the structure enhances the antioxidant properties of this compound. Antioxidants are crucial in preventing oxidative damage in various applications, including:

- Plastics and Polymers: The compound can be used as an additive to improve the thermal stability and longevity of polymers by scavenging free radicals.

- Food Preservation: Although not directly applied in food products due to regulatory constraints, its structural analogs are often explored for potential applications in food packaging materials .

Biological Applications

Recent studies have begun to explore the biological implications of this compound, particularly its potential as a therapeutic agent:

Anticancer Activity

Preliminary investigations into similar compounds have indicated potential anticancer properties. Research into substituted salan ligands has shown that they can induce apoptosis in cancer cells through various mechanisms, including oxidative stress induction .

Coordination Chemistry

The ability of this compound to form stable complexes with transition metals makes it a candidate for further exploration in medicinal chemistry, particularly in drug design where metal coordination plays a role in biological activity .

Synthesis and Characterization

The synthesis of 6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) typically involves condensation reactions between appropriate aldehydes and amines under controlled conditions to yield high-purity products suitable for research applications.

Analytical Techniques

Characterization of this compound is often performed using techniques such as:

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its ability to act as a ligand and form stable complexes with metal ions. These complexes can then participate in various biological and chemical processes, such as catalysis and free radical scavenging.

Molecular Targets and Pathways

The molecular targets of this compound include metal ions and free radicals. The pathways involved include oxidative stress pathways and enzyme inhibition pathways.

Comparación Con Compuestos Similares

Similar Compounds

N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine

2,2'-[Ethane-1,2-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)-phenolato]nickel(II)

Uniqueness

This compound is unique in its ability to form stable complexes with a wide range of metal ions and its high antioxidant activity compared to similar compounds.

Actividad Biológica

The compound 6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-di-tert-butylphenol with ethylenediamine derivatives under controlled conditions. The resulting product often requires purification through recrystallization or chromatography to achieve high purity levels, generally exceeding 98% as indicated by gas chromatography (GC) .

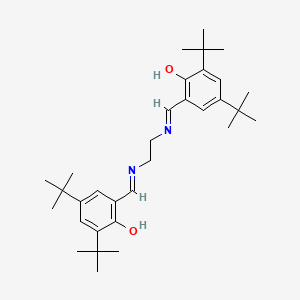

Chemical Structure

The structure of the compound can be represented as follows:

This structure features two azanylylidene linkages connecting the phenolic units, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that derivatives of 2,4-di-tert-butylphenol , a structural component of our compound, exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation, suggesting a protective role against oxidative stress .

Cytotoxicity

The cytotoxic effects of similar compounds have been evaluated in various cell lines. For example:

- HeLa cells : Exhibited an IC50 value around 10 µg/mL for cytotoxic activity.

- MCF-7 and A431 : Showed increased apoptosis markers when treated with concentrations of 50 and 100 µg/mL .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies using RAW264.7 macrophages revealed that it could significantly reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations of 50 and 100 µg/mL .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related compounds:

- Antifungal Activity : Effective against various fungal strains including Fusarium oxysporum with minimum inhibitory concentrations (MIC) ranging from 1 to 500 µg/mL.

- Antibacterial Activity : Exhibited efficacy against Gram-positive bacteria like Streptococcus species with MIC values between 16–48 µg/mL .

Case Study 1: Antioxidant Mechanism

A study published in Toxins demonstrated that derivatives of 2,4-di-tert-butylphenol could inhibit the formation of reactive oxygen species (ROS) in cellular models. This was linked to their ability to modulate antioxidant enzyme activity, providing insights into their potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative analysis involving various phenolic compounds, it was found that those containing azanylylidene linkages exhibited enhanced cytotoxicity in cancer cell lines compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological activity .

Summary of Biological Activities

Propiedades

IUPAC Name |

2,4-ditert-butyl-6-[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O2/c1-29(2,3)23-15-21(27(35)25(17-23)31(7,8)9)19-33-13-14-34-20-22-16-24(30(4,5)6)18-26(28(22)36)32(10,11)12/h15-20,35-36H,13-14H2,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYLTCZZAVKLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NCCN=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.